4-[(E)-{2-[(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene}methyl]phenyl 4-nitrobenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is a complex organic compound that features a combination of aromatic rings, bromine, and nitro functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Acetamido Intermediate: The initial step involves the acylation of 4-bromonaphthalene with acetic anhydride to form 4-bromo-1-naphthylacetamide.
Schiff Base Formation: The acetamido intermediate is then reacted with 4-nitrobenzaldehyde under acidic conditions to form the Schiff base, 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized products.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the nitro group to an amine.
Substitution: The bromine atom in the naphthalene ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Quinones, carboxylic acids.
Reduction: Amines.
Substitution: Substituted naphthalenes.
Scientific Research Applications
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE has several scientific research applications:
Medicinal Chemistry: It can be used as a precursor for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it suitable for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of multi-functional compounds.
Mechanism of Action
The mechanism of action of 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro and bromine groups can influence its reactivity and binding affinity to these targets.
Comparison with Similar Compounds
Similar Compounds
- 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-BROMOBENZOATE
- 4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-METHOXYBENZOATE
Uniqueness
4-[(E)-{[2-(4-BROMONAPHTHALEN-1-YL)ACETAMIDO]IMINO}METHYL]PHENYL 4-NITROBENZOATE is unique due to the presence of both nitro and bromine functional groups, which can significantly influence its chemical reactivity and potential applications. The combination of these groups in a single molecule provides a versatile platform for further chemical modifications and applications in various fields.
Properties
Molecular Formula |
C26H18BrN3O5 |
---|---|
Molecular Weight |
532.3 g/mol |
IUPAC Name |
[4-[(E)-[[2-(4-bromonaphthalen-1-yl)acetyl]hydrazinylidene]methyl]phenyl] 4-nitrobenzoate |
InChI |
InChI=1S/C26H18BrN3O5/c27-24-14-9-19(22-3-1-2-4-23(22)24)15-25(31)29-28-16-17-5-12-21(13-6-17)35-26(32)18-7-10-20(11-8-18)30(33)34/h1-14,16H,15H2,(H,29,31)/b28-16+ |
InChI Key |
ZCWCAURYVLUEEU-LQKURTRISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)N/N=C/C3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Br)CC(=O)NN=CC3=CC=C(C=C3)OC(=O)C4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.